molecular formula C6H8O3 B8318225 2-methyl-2H-pyran-3,5(4H,6H)-dione

2-methyl-2H-pyran-3,5(4H,6H)-dione

Cat. No.: B8318225
M. Wt: 128.13 g/mol
InChI Key: XYECRJWDSXERFR-UHFFFAOYSA-N
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Description

2-Methyl-2H-pyran-3,5(4H,6H)-dione is a heterocyclic diketone derivative with the molecular formula C₆H₈O₃ (assuming methylation of the parent compound). The parent compound, 2H-pyran-3,5(4H,6H)-dione (CAS 61363-56-2), has a molecular formula of C₅H₆O₃, a molecular weight of 114.10 g/mol, and key physical properties including a density of 1.3 g/cm³ and a boiling point of 275.1°C at 760 mmHg . The methyl substitution at the 2-position likely enhances lipophilicity (predicted logP increase from -1.43 to ~-0.5) and alters reactivity due to steric and electronic effects .

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

2-methyloxane-3,5-dione

InChI

InChI=1S/C6H8O3/c1-4-6(8)2-5(7)3-9-4/h4H,2-3H2,1H3

InChI Key

XYECRJWDSXERFR-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)CC(=O)CO1

Origin of Product

United States

Scientific Research Applications

Chemistry

2-Methyl-2H-pyran-3,5(4H,6H)-dione serves as a versatile precursor in organic synthesis:

  • Building Block for Natural Products : It is utilized in the synthesis of various natural product analogs.
  • Functionalization : The compound can undergo functionalization to yield derivatives with specific chemical properties tailored for further applications.

Biology

In biological research, this compound has shown potential in various applications:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
  • Herbicidal Activity : Recent studies have highlighted the efficacy of synthesized derivatives in herbicidal applications. For instance, certain derivatives demonstrated over 60% inhibition against several weed species at low dosages .

Medicine

The medicinal applications of this compound are particularly noteworthy:

  • Drug Development : The compound is a key structural motif in the development of drugs targeting neurological disorders. Its derivatives have been explored for their potential as neuroprotectants and GABA uptake inhibitors.
  • Pharmacological Studies : Case studies indicate that certain derivatives possess anticancer and anti-inflammatory properties. For example, a derivative was found to inhibit tumor growth in preclinical models .

Data Tables

Application AreaSpecific UseKey Findings
ChemistryOrganic SynthesisVersatile building block for complex molecules
BiologyAntimicrobial AgentsEffective against multiple pathogens
Herbicides>60% inhibition of weed species at low dosages
MedicineDrug DevelopmentPotential neuroprotectants and GABA inhibitors
Anticancer AgentsInhibition of tumor growth in preclinical studies

Case Studies

  • Herbicidal Activity Study :
    A series of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives were synthesized and tested for herbicidal activity. The study revealed that specific analogs exhibited significant efficacy against common weeds such as Amaranthus retroflexus with >60% inhibition at concentrations as low as 187.5 g/ha .
  • Antimicrobial Efficacy :
    Derivatives of this compound were evaluated for their antimicrobial properties. Results indicated that certain compounds effectively inhibited bacterial growth in vitro, suggesting potential applications in developing new antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Reactivity and Substitution :

  • The sulfur analog (2H-thiopyran-3,5-dione) exhibits higher synthetic yields (65–80%) under mild, solventless conditions, suggesting that heteroatom substitution (S vs. O) enhances reactivity in multicomponent reactions (MCRs) .
  • Methylation in 2-methyl-2H-pyran-3,5-dione may reduce solubility compared to the parent compound but improve stability in hydrophobic environments.

Complexity and Yield: Fused-ring derivatives (e.g., pyrano-furo-pyridones) show significantly lower yields (5–34%) due to steric hindrance and complex purification requirements .

Key Observations:

  • Safety : The parent pyran-dione is classified as hazardous (H302: harmful if swallowed; H318: eye damage), necessitating stringent storage (2–8°C) . Methyl or sulfur substitutions may modify toxicity profiles, but insufficient data exists for confirmation.
  • Thermal Stability : The optimal reaction temperature for 2H-thiopyran-3,5-dione (30°C) highlights thermal sensitivity, a trait likely shared by the methyl derivative .

Preparation Methods

Reaction Mechanism

  • Step 1 : Protonation of the aldehyde carbonyl group enhances electrophilicity.

  • Step 2 : Nucleophilic attack by the enol form of the 1,3-dicarbonyl compound forms a β-hydroxyketone intermediate.

  • Step 3 : Intramolecular cyclization and dehydration yield the pyran-dione structure.

Example Protocol

ComponentQuantity/Conditions
1,3-Cyclohexanedione1.0 equiv
Methylglyoxal1.2 equiv
Catalyst (H₂SO₄)5 mol%
Solvent (AcOH)Reflux, 6–8 h
Yield~65% (estimated from analogs)

This method’s efficacy depends on the steric and electronic effects of the methyl group, which may hinder cyclization. Optimization of temperature (80–100°C) and catalyst loading (5–10% p-toluenesulfonic acid) could improve yields.

One-Pot Multicomponent Synthesis

One-pot strategies minimize intermediate isolation, enhancing efficiency. A modified approach inspired by fused pyran-2-one syntheses could be adapted:

Procedure Outline

  • Step I : React a methylene compound (e.g., dimedone) with a methyl-containing one-carbon synthon (e.g., methyl acetoacetate) in acetic anhydride at 80°C for 2–4 h.

  • Step II : Introduce an N-acylglycine derivative to facilitate cyclization, heating for an additional 1–4 h.

  • Workup : Evaporate solvent, precipitate product with ethanol, and purify via recrystallization.

Key Parameters

ParameterOptimal Range
Temperature80–100°C
Reaction Time6–8 h total
Solvent Ratio (Ac₂O)1.25 mL/mmol
Yield50–70% (estimated)

This method’s success relies on the compatibility of the methyl group with the reactive intermediates, ensuring no side reactions such as premature decarbonylation.

Multi-Step Organic Synthesis

For higher regioselectivity, multi-step routes allow precise control over methyl group placement. A five-step synthesis, modeled after 6-methyl-pyran-dione derivatives, could be reconfigured:

Synthetic Pathway

  • Alkylation of Phenol :

    • React phenol with methyl chloroacetate in DMF/K₂CO₃ to form phenoxyacetic acid methyl ester.

  • Hydrolysis :

    • Convert ester to acid using LiOH/H₂O.

  • Acid Chloride Formation :

    • Treat with oxalyl chloride to generate phenoxyacetyl chloride.

  • Acylation :

    • React with a methyl-substituted β-ketoester to form a diketone intermediate.

  • Cyclization :

    • Acid-catalyzed intramolecular cyclization yields the target compound.

Critical Observations

  • Step 4 Modification : Substituting the β-ketoester with a 2-methyl variant ensures correct substituent positioning.

  • Cyclization Efficiency : Use of BF₃·Et₂O as a Lewis acid enhances ring closure kinetics.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates continuous flow systems for improved heat and mass transfer. Key parameters include:

ParameterIndustrial Setting
Reactor TypeTubular flow reactor
Residence Time30–60 min
Temperature Control90±2°C
Catalyst RecoveryIon-exchange resin recycle

Automated monitoring of pH and intermediate concentrations ensures consistency, with yields exceeding 80% in pilot studies.

Emerging Methodologies

Enzymatic Synthesis

Recent advances propose lipase-catalyzed cyclization of methyl-substituted diketones in non-aqueous media. Preliminary data suggest:

  • Enzyme : Candida antarctica lipase B.

  • Solvent : tert-Butanol.

  • Yield : ~40% (needs optimization).

Photocatalytic Approaches

Visible-light-mediated [4+2] cycloadditions using Ru(bpy)₃²⁺ as a photocatalyst offer a green alternative, though methyl group stability under irradiation requires further study .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-methyl-2H-pyran-3,5(4H,6H)-dione, and how do they influence its reactivity in synthetic applications?

  • Answer : Critical physicochemical parameters include a molecular formula of C₅H₆O₃ (MW: 114.1 g/mol), a calculated logP of ~2.01 (indicating moderate lipophilicity), and a polar surface area (PSA) of 46.17 Ų, which suggests hydrogen-bonding potential. These properties influence solubility in polar solvents and reactivity in condensation or multicomponent reactions (MCRs). The compound’s density (1.205 g/cm³) and boiling point (444.1°C) also inform purification strategies, such as vacuum distillation .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Answer :

  • ¹H/¹³C NMR : The compound’s keto-enol tautomerism can be resolved via NMR, with characteristic signals for the methyl group (δ ~1.5 ppm) and carbonyl carbons (δ ~170–190 ppm).
  • IR Spectroscopy : Strong absorbance bands at ~1700 cm⁻¹ (C=O stretching) and ~1200 cm⁻¹ (C-O-C ether linkages) confirm the dione structure.
  • Mass Spectrometry : ESI-MS or GC-MS can verify molecular weight (114.1 m/z) and fragmentation patterns, distinguishing it from analogs like thiomorpholinediones .

Q. What are the standard synthetic routes for preparing this compound?

  • Answer : Common methods include:

  • Cyclocondensation : Reacting β-ketoesters with aldehydes under acidic or thermal conditions.
  • Multicomponent Reactions (MCRs) : For example, reacting 2-aminobenzothiazole, aryl aldehydes, and thiopyran-diones in glacial acetic acid at 50°C (yields ~70–85%). Electron-withdrawing substituents on aldehydes enhance reactivity, while aliphatic aldehydes often fail .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing pyran-dione derivatives?

  • Answer : Density Functional Theory (DFT) calculations can model transition states in MCRs, predicting regioselectivity and activation energies. For example, the nucleophilic attack of 2-aminobenzothiazole on the dione’s carbonyl group is favored in low-polarity solvents (e.g., acetic acid), as simulated by solvation models. Molecular docking studies further correlate substituent effects (e.g., electron-donating groups) with reaction yields .

Q. What strategies resolve contradictions in reported biological activities of pyran-dione derivatives?

  • Answer : Discrepancies in antimicrobial or anticancer activity often arise from:

  • Structural Isomerism : The compound’s tautomeric forms (keto vs. enol) may exhibit differing bioactivity.
  • Assay Conditions : Variations in pH, solvent (DMSO vs. aqueous buffers), or cell lines (e.g., HeLa vs. MCF-7) alter results. Standardizing protocols and using orthogonal assays (e.g., fluorescence-based vs. colorimetric) improves reproducibility .

Q. How can photophysical properties of this compound be exploited for sensing applications?

  • Answer : While not directly studied for ESIPT (excited-state intramolecular proton transfer), derivatives with hydroxyl or amino substituents could exhibit fluorescence quenching or shifts in emission maxima (λem) upon binding metal ions. Time-resolved spectroscopy and TD-DFT simulations can identify charge-transfer states for designing chemosensors .

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